molecular formula C13H18N2 B14515142 3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline CAS No. 63006-84-8

3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline

Cat. No.: B14515142
CAS No.: 63006-84-8
M. Wt: 202.30 g/mol
InChI Key: MAKKAZJQNQOLCV-UHFFFAOYSA-N
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Description

3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline is a heterocyclic compound with a complex structure that includes a pyrimidoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the pyrimidoisoquinoline core through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to

Properties

CAS No.

63006-84-8

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-methyl-1,2,4,6,7,11b-hexahydropyrimido[6,1-a]isoquinoline

InChI

InChI=1S/C13H18N2/c1-14-8-7-13-12-5-3-2-4-11(12)6-9-15(13)10-14/h2-5,13H,6-10H2,1H3

InChI Key

MAKKAZJQNQOLCV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C3=CC=CC=C3CCN2C1

Origin of Product

United States

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